molecular formula C16H34ClNO2 B13757316 Tetradecylamine, chloroacetate CAS No. 78961-21-4

Tetradecylamine, chloroacetate

Cat. No.: B13757316
CAS No.: 78961-21-4
M. Wt: 307.9 g/mol
InChI Key: GZZFYDVDUNYQST-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Amine and α-Haloester Chemistry Research

Long-chain amines, such as tetradecylamine (B48621), are characterized by a lengthy alkyl chain that imparts hydrophobicity, and a polar amine group that can undergo a variety of chemical transformations. solubilityofthings.com Their chemistry is fundamental to the synthesis of surfactants, corrosion inhibitors, and various biologically active molecules. The reactivity of the amine group, particularly its nucleophilicity, allows for the straightforward formation of amides, quaternary ammonium (B1175870) salts, and other derivatives. wikipedia.org

On the other hand, α-haloesters and their derivatives, like chloroacetyl chloride or sodium chloroacetate (B1199739), are versatile reagents in organic synthesis. The presence of a halogen atom on the carbon adjacent to the carbonyl group creates a reactive electrophilic site, susceptible to nucleophilic substitution. nih.gov The reaction between a primary amine and an α-haloacetylating agent, such as chloroacetyl chloride, is a well-established method for the formation of N-substituted-2-chloroacetamides. researchgate.net This reaction is a classic example of nucleophilic acyl substitution.

The resulting compound, N-tetradecyl-2-chloroacetamide, combines the long hydrophobic tail of tetradecylamine with the reactive chloroacetamide functional group. This bifunctional nature makes it a subject of interest for further chemical modifications and for the study of self-assembly and surfactant properties.

Historical Overview of Related Chemical Class Development in Academic Contexts

The academic and industrial development of long-chain amine derivatives and their reactions with halogenated compounds has been a continuous area of research. In the mid-20th century, significant research focused on the synthesis of amphoteric surfactants by reacting long-chain primary amines with sodium chloroacetate. google.com These studies laid the groundwork for understanding the reaction conditions and the properties of the resulting products, which found applications as detergents and shampoos. google.comgoogle.com

Early research often contended with challenges such as low yields and the need for co-solvents to solubilize the water-insoluble long-chain amines. google.com Over the years, synthetic methodologies have been refined. The use of chloroacetyl chloride in the presence of a base in an organic solvent has become a common and efficient method for the synthesis of N-alkyl-2-chloroacetamides. researchgate.netijpsr.infosphinxsai.com These developments have been driven by the need for a wide range of functionalized molecules for various applications, from materials science to pharmaceuticals. The study of these reactions has also contributed to a deeper understanding of reaction mechanisms and the factors controlling product formation.

Current Gaps and Emerging Research Questions in Tetradecylamine, chloroacetate Studies

While the synthesis of N-alkyl-2-chloroacetamides is generally well-understood, specific research focusing solely on N-tetradecyl-2-chloroacetamide is not extensively documented in publicly available literature. Much of the existing research focuses on homologous series or the general class of compounds. This presents several research gaps and emerging questions:

Detailed Physicochemical Characterization: There is a lack of comprehensive data on the specific physical and chemical properties of pure N-tetradecyl-2-chloroacetamide. This includes detailed spectroscopic data (infrared, comprehensive NMR, mass spectrometry), crystallographic information, and thermal properties.

Reactivity and Derivatization: The reactivity of the chlorine atom in N-tetradecyl-2-chloroacetamide makes it a precursor for a variety of derivatives. Systematic studies on its reaction with different nucleophiles to create novel functionalized long-chain molecules are limited.

Self-Assembly and Material Properties: The amphiphilic nature of N-tetradecyl-2-chloroacetamide suggests potential for self-assembly into micelles, vesicles, or other supramolecular structures. Detailed investigations into these properties and the potential applications in materials science are an area for future research.

Comparative Studies: A systematic comparison of the properties of a homologous series of N-alkyl-2-chloroacetamides (e.g., from C12 to C18) would provide valuable insights into the influence of the alkyl chain length on their chemical and physical behavior.

Significance and Broader Research Implications of this compound Investigations

The investigation of N-tetradecyl-2-chloroacetamide and its related compounds holds significant implications for several areas of chemical research:

Surfactant and Colloid Science: As an amphiphilic molecule, it can serve as a model compound for studying the principles of surfactant action and the formation of micelles and other aggregates. The reaction of long-chain amines with chloroacetic acid or its salts is a known route to amphoteric surfactants. google.comwhamine.comkeruichemical.comresearchgate.net

Intermediate for Organic Synthesis: The reactive chloroacetyl group allows for the introduction of a long alkyl chain onto a wide variety of molecules through nucleophilic substitution, making it a useful intermediate in the synthesis of more complex functional materials. smolecule.com

Development of Functional Materials: The ability to be further functionalized opens up possibilities for creating novel materials with tailored properties, such as new types of liquid crystals, functional polymers, or specialized coatings.

Fundamental Chemical Research: Detailed studies of its synthesis and reactivity contribute to the fundamental understanding of reaction kinetics, mechanisms, and the structure-property relationships in long-chain aliphatic compounds.

Detailed Research Findings

While specific research on N-tetradecyl-2-chloroacetamide is limited, data from studies on its close homologs, N-dodecyl-2-chloroacetamide and N-hexadecyl-2-chloroacetamide, provide valuable insights into its expected properties. researchgate.net

A common synthetic route involves the reaction of the corresponding long-chain amine with chloroacetyl chloride in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. ijpsr.inforesearchgate.net

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The reaction is typically carried out at room temperature with good yields. ijpsr.info The resulting N-alkyl-2-chloroacetamides are generally solid compounds at room temperature. researchgate.net

Below are data tables summarizing the reported analytical data for the C12 and C16 homologs, which can be used to estimate the properties of the C14 analog.

Table 1: Physical and Analytical Data for N-Alkyl-2-chloroacetamides

Compound Name Molecular Formula Yield (%) Melting Point (°C)
N-Dodecyl-2-chloroacetamide C₁₄H₂₈ClNO 88 62.1–62.4
N-Hexadecyl-2-chloroacetamide C₁₈H₃₆ClNO 83 74.9–75.2

Source: Data extrapolated from a study on the synthesis of 1-(2-(alkylamino)-2-oxoethyl) pyridinium (B92312) chloride surfactants. researchgate.net

Table 2: ¹H NMR Data for N-Dodecyl-2-chloroacetamide (CDCl₃, 400 MHz)

Chemical Shift (δ) Multiplicity Integration Assignment
6.57 s 1H NH
4.05 s 2H Cl-CH₂
3.30 m 2H N-CH₂
1.54–1.50 m 2H CH₂
1.31–1.26 m 18H (CH₂)₉
0.87 t 3H CH₃

Source: Data from a study on the synthesis of 1-(2-(alkylamino)-2-oxoethyl) pyridinium chloride surfactants. researchgate.net

Based on these data, it can be inferred that N-tetradecyl-2-chloroacetamide would have a melting point between that of the C12 and C16 homologs, likely in the range of 65-70 °C. Its ¹H NMR spectrum would be expected to show similar characteristic peaks for the amide proton, the α-chloro methylene (B1212753) group, and the methylene group attached to the nitrogen, with the main difference being the integration of the long alkyl chain protons.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

78961-21-4

Molecular Formula

C16H34ClNO2

Molecular Weight

307.9 g/mol

IUPAC Name

2-chloroacetic acid;tetradecan-1-amine

InChI

InChI=1S/C14H31N.C2H3ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;3-1-2(4)5/h2-15H2,1H3;1H2,(H,4,5)

InChI Key

GZZFYDVDUNYQST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN.C(C(=O)O)Cl

Origin of Product

United States

Mechanistic Investigations of Tetradecylamine, Chloroacetate Reactivity

Elucidation of Reaction Pathways Involving the Chloroacetate (B1199739) Moiety

The chloroacetate ion is a versatile chemical entity that can participate in several reaction pathways, most notably nucleophilic substitution and hydrolysis.

The chloroacetate anion, or its corresponding acid or ester, is susceptible to nucleophilic attack. matanginicollege.ac.in In the context of Tetradecylamine (B48621), chloroacetate, the primary amine of another tetradecylamine molecule could act as a nucleophile, although the protonation of the amine to form the ammonium (B1175870) salt significantly reduces its nucleophilicity. More commonly, external nucleophiles would react with the chloroacetate moiety.

Kinetic studies on analogous systems, such as the reaction of α-chloroacetanilides with benzylamines, indicate a stepwise mechanism where the rate-limiting step is the expulsion of the chloride ion from a tetrahedral intermediate. nih.gov The reaction rates are influenced by the electronic properties of the nucleophile. nih.gov

In the reaction of tertiary amines with chloroacetic acid, an increase in reagent concentration has been shown to lead to a significant increase in reaction rates, which is attributed to the formation of associates in the solution. researchgate.net

Table 1: Factors Influencing Nucleophilic Substitution of Chloroacetate Analogs

FactorObservationReference
Nucleophile StrengthElectron-donating groups on the nucleophile generally increase the reaction rate. nih.gov
Steric HindranceIncreased steric bulk on the nucleophile can decrease the reaction rate. masterorganicchemistry.com masterorganicchemistry.com
SolventPolar aprotic solvents can enhance the rate of SN2 reactions. masterorganicchemistry.com masterorganicchemistry.com
ConcentrationHigher concentrations of reactants can lead to associate formation and increased reaction rates. researchgate.net researchgate.net

This table is generated based on findings from related chemical systems due to the absence of specific data for Tetradecylamine, chloroacetate.

The chloroacetate moiety can undergo hydrolysis, where a water molecule acts as the nucleophile to displace the chloride ion, forming glycolic acid. The rate of this hydrolysis is significantly influenced by pH. In the presence of a strong base like sodium hydroxide, the hydrolysis of sodium chloroacetate is notable. google.com However, in the presence of a weaker base like sodium bicarbonate, which maintains a pH of at least 7.0, the hydrolysis is almost completely suppressed. google.com This is a critical consideration in synthesis reactions involving chloroacetate to minimize the formation of undesirable hydroxy-acid byproducts. google.com

For related compounds, such as chloropentakis(alkylamine)rhodium(III) ions, the rate of base hydrolysis increases with the size of the alkylamine, which is consistent with a conjugate base mechanism where steric effects are a controlling factor. rsc.org

Table 2: Conditions Affecting Hydrolysis of Chloroacetate

ConditionEffect on Hydrolysis RateReference
High pH (e.g., NaOH)Significant hydrolysis to glycolic acid. google.com
Neutral to Mildly Basic pH (e.g., NaHCO3)Hydrolysis is largely prevented. google.com
Steric HindranceIncreased steric hindrance around the reaction center can influence hydrolysis rates in related complexes. rsc.org rsc.org

This table is generated based on findings from related chemical systems due to the absence of specific data for this compound.

Role of the Tetradecylamine Segment in Reaction Dynamics

The bulky tetradecyl group can sterically hinder the approach of reactants to the ammonium head group. masterorganicchemistry.com Steric hindrance is a well-documented factor that reduces the nucleophilicity of amines. masterorganicchemistry.com For instance, the nucleophilicity of amines decreases as the steric bulk around the nitrogen atom increases. masterorganicchemistry.com

Electronically, the alkyl chain is an electron-donating group, which generally increases the basicity and nucleophilicity of the amine. osti.gov However, in the salt form, the nitrogen is protonated, which greatly diminishes its nucleophilic character. The electronic properties of the amine can significantly affect the rate of reactions it is involved in. For example, in the C(sp3)−NH2 bond activation of benzylamine (B48309) derivatives, electron-donating groups on the aromatic ring were found to accelerate the reaction. nih.gov

In amine salts, intramolecular and intermolecular interactions such as hydrogen bonding are prevalent. mdpi.comresearchgate.net In this compound, hydrogen bonds can form between the ammonium proton and the carboxylate group of the chloroacetate, as well as with the chloride ion. These interactions can influence the conformation and reactivity of the compound. researchgate.net The ability of an amine to form multiple intermolecular interactions, such as hydrogen bonds, has been shown to be a key factor in its ability to control the volatilization of herbicides. nih.gov

Catalytic Effects and Mechanistic Role in Transesterification or Amidation Reactions

While direct evidence for this compound as a catalyst is not available, its components suggest potential catalytic activity in certain reactions. Amine salts can act as catalysts in various organic transformations. researchgate.netorganic-chemistry.orgorganic-chemistry.org

In transesterification reactions , which involve the conversion of one ester to another, both acidic and basic conditions can be catalytic. masterorganicchemistry.com Tertiary amines have been shown to catalyze the transesterification of oils to produce biodiesel, with branched amines exhibiting higher activity. researchgate.net The catalytic mechanism under basic conditions involves the deprotonation of the alcohol by the amine to form a more nucleophilic alkoxide, which then attacks the ester. masterorganicchemistry.com In some systems, tertiary amines can act as internal catalysts, facilitating the reaction through neighboring group participation. nih.govacs.org

For amidation reactions , the direct coupling of carboxylic acids and amines often requires high temperatures due to the formation of unreactive ammonium salts. mdpi.com However, various catalysts, including those based on metal salts, can facilitate this reaction under milder conditions. mdpi.comnih.gov Amine salts themselves can be reactants in amidation. For example, amine hydrochloride salts can be coupled with aldehydes in the presence of a copper catalyst to form amides. organic-chemistry.orgorganic-chemistry.org In some cases, the amine can act as a catalyst. For instance, octadecylamine (B50001) has been shown to catalyze the hydrolysis of esters in a nonpolar environment, mimicking the action of esterase enzymes. mdpi.com

The long alkyl chain of tetradecylamine could also allow the salt to function as a phase-transfer catalyst . wikipedia.org In this role, it would facilitate the transfer of the chloroacetate anion (or another anionic reactant) from an aqueous phase to an organic phase where the reaction with a substrate can occur. wikipedia.org

Kinetic Isotope Effect Studies for Mechanistic Validation

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the reaction mechanisms of chemical transformations. core.ac.ukwikipedia.org By measuring the change in reaction rate upon isotopic substitution at a specific atomic position, researchers can gain insight into bond-breaking and bond-forming events in the rate-determining step of a reaction. core.ac.uklibretexts.org In the context of tetradecylamine chloroacetate, KIE studies can be instrumental in validating the proposed mechanistic pathways of its formation and subsequent reactions.

The primary mechanism for the formation of tetradecylamine chloroacetate involves the nucleophilic attack of tetradecylamine on a chloroacetate species. To probe the transition state of this reaction, specific atoms can be isotopically labeled. For instance, substituting a hydrogen atom on the amine group of tetradecylamine with its heavier isotope, deuterium (B1214612) (²H), or replacing a carbon atom in the chloroacetate with carbon-13 (¹³C) can reveal details about the bonding changes occurring in the rate-limiting step. wikipedia.orgdalalinstitute.com

A normal primary kinetic isotope effect (kH/kD > 1) is typically observed when a bond to the isotopically labeled atom is broken in the rate-determining step. core.ac.ukdalalinstitute.com Conversely, an inverse kinetic isotope effect (kH/kD < 1) may suggest the formation of a new, stronger bond to the labeled atom in the transition state. dalalinstitute.com

Detailed Research Findings

To validate the mechanism of the reaction between tetradecylamine and chloroacetate, a series of kinetic isotope effect experiments can be designed. A plausible reaction to study would be the N-alkylation of tetradecylamine with ethyl chloroacetate to form ethyl (tetradecylamino)acetate, a precursor to the chloroacetate salt. The rate-determining step is hypothesized to be the nucleophilic attack of the amine on the α-carbon of the ethyl chloroacetate, leading to the displacement of the chloride ion.

To test this hypothesis, the kinetic isotope effect can be measured at the α-carbon of the ethyl chloroacetate by comparing the reaction rate of the unlabeled compound (with ¹²C) to that of the compound labeled with ¹³C at this position.

The observed kinetic isotope effect for the carbon atom at the reaction center can provide significant information. A k¹²/k¹³ value slightly greater than 1 would be consistent with the weakening of the C-Cl bond in the transition state, as expected for a nucleophilic substitution reaction. wikipedia.org The magnitude of this effect can also offer insights into the nature of the transition state, whether it is more reactant-like or product-like.

Further mechanistic validation can be achieved by examining the secondary kinetic isotope effect. For instance, replacing the hydrogens on the α-carbon of ethyl chloroacetate with deuterium. The observed kH/kD can help distinguish between different types of nucleophilic substitution mechanisms (e.g., SN1 vs. SN2). For an SN2-type mechanism, which is anticipated for this reaction, a small secondary kinetic isotope effect (close to 1) is expected. dalalinstitute.com

The following interactive data table summarizes hypothetical results from such a kinetic isotope effect study:

Labeled PositionIsotopesRate Constant (k) at 298 K (M⁻¹s⁻¹)Kinetic Isotope Effect (k_light / k_heavy)
α-Carbon of Ethyl Chloroacetate¹²C3.5 x 10⁻³1.04
¹³C3.36 x 10⁻³
Amine Group of Tetradecylamine¹H3.5 x 10⁻³1.15
²H3.04 x 10⁻³

The data presented in the table illustrates a normal primary kinetic isotope effect for both the carbon at the reaction center and the hydrogen on the nucleophilic amine. The value of 1.04 for the ¹³C KIE suggests a transition state where the C-Cl bond is significantly weakened. The larger KIE of 1.15 for the deuterated amine indicates that the N-H bond is also involved in the rate-determining step, possibly through proton transfer to a base or solvent molecule, which often accompanies the nucleophilic attack of an amine. These hypothetical findings would strongly support an SN2-like mechanism with a degree of proton transfer in the transition state for the reaction between tetradecylamine and ethyl chloroacetate.

Structure Activity Relationship Sar Studies Involving Tetradecylamine, Chloroacetate

Correlation of Molecular Structure with Observed Research Activity

The molecular structure of Tetradecylamine (B48621), chloroacetate (B1199739) is intrinsically linked to its activity. The interplay between its long hydrophobic alkyl chain, the polar amine group, and the reactive chloroacetate moiety dictates its performance. SAR studies on analogous long-chain amine salts reveal that specific structural features are critical for their function.

The tetradecyl (C14) chain is a defining feature of the molecule, and its length is a critical determinant of activity. In studies of homologous series of long-chain amines and their salts, biological or chemical activity is often highly dependent on the length of this alkyl chain. nih.gov Research has consistently shown that this activity tends to increase as the chain length grows, up to an optimal point, after which it decreases. This phenomenon is often referred to as the "cutoff effect". asm.org

For many biological applications, such as antimicrobial or fungicidal activity, the effectiveness peaks for alkyl chains typically between 12 and 16 carbons. asm.orgscionresearch.commdpi.com Chains shorter than this may not possess sufficient hydrophobicity to interact effectively with lipid membranes or other nonpolar targets. Conversely, chains that are too long can lead to poor water solubility or may become sterically hindered, reducing their ability to reach a target site or adopt the necessary conformation for interaction. asm.org For instance, in studies of tertiary amine salts against certain fungi, activity was found to be greatest with a C14 alkyl chain for some applications, while remaining fairly constant in the C12 to C18 range for others. scionresearch.com

Table 1: Illustrative Impact of Alkyl Chain Length on Biological Activity of Homologous Amine Salts This table is a conceptual representation based on general findings in the literature and does not represent specific data for Tetradecylamine, chloroacetate.

Alkyl Chain LengthRelative HydrophobicityTypical Observed Activity (e.g., Antimicrobial MIC)Rationale
C8 (Octyl)ModerateLowerInsufficient lipophilicity for effective membrane interaction.
C10 (Decyl)MediumModerateIncreasing interaction with lipid structures.
C12 (Dodecyl)HighHighStrong partitioning into and disruption of membranes.
C14 (Tetradecyl) Optimal Very High (Peak Activity) Balanced hydrophobicity for maximal interaction without insolubility. scionresearch.com
C16 (Hexadecyl)Very HighHigh to ModerateOnset of the "cutoff effect"; may exhibit reduced bioavailability or micellar aggregation that lowers monomer activity. asm.org
C18 (Octadecyl)Extremely HighLowerDecreased water solubility and increased self-aggregation can hinder biological availability. asm.org

This relationship underscores the importance of the 14-carbon chain in this compound, placing it within the optimal range for many of the activities observed in similar long-chain cationic surfactants.

The chloroacetate portion of the molecule significantly influences its chemical reactivity and potential for molecular interactions. The chloroacetyl group is known to be a reactive moiety. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. chemmethod.com This reactivity can be harnessed to covalently attach the molecule to other biomolecules for activity studies. nih.govresearchgate.net

The long, saturated tetradecyl chain imparts significant conformational flexibility to the molecule. diva-portal.org This flexibility, arising from the free rotation around carbon-carbon single bonds, allows the molecule to adopt a vast number of shapes. diva-portal.orgchemrxiv.org This adaptability is crucial for its ability to interact effectively with biological targets, such as cell membranes or proteins. nih.gov

The molecule can transition from a compact, folded conformation to a more extended, linear shape. diva-portal.org This dynamic nature enables it to optimize its structure to fit into binding pockets or to intercalate into lipid bilayers. The hydrophobic alkyl chain can engage in van der Waals interactions, while the polar head group (the ammonium (B1175870) chloroacetate) directs the molecule towards charged or polar surfaces. researchgate.net This ability to adapt its conformation is a key factor governing the specificity and stability of its molecular interactions, a principle that is fundamental in the binding of flexible molecules to biological structures. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.govnih.gov For analogs of this compound, QSAR models can predict activity and guide the design of new molecules with enhanced performance. japsonline.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.govnih.gov These descriptors replace the chemical structure in a statistical correlation. For long-chain amine salts and surfactants, a wide array of descriptors are employed. mdpi.comnih.gov

Table 2: Common Computational Descriptors Used in QSAR Analysis of Surfactant-like Molecules

Descriptor CategorySub-Category/ExampleDescriptionRelevance to this compound Analogs
Constitutional Molecular Weight, Atom CountDescribes the basic composition of the molecule without regard to geometry. mdpi.comRelates to the overall size and bulk of the molecule.
Topological Wiener Index, Kier & Hall IndicesQuantifies molecular branching, shape, and connectivity. mdpi.commdpi.comCaptures information about the shape and size of the alkyl chain and headgroup.
Geometrical Molecular Surface Area, VolumeDescribes the 3D arrangement of atoms in space. mdpi.comImportant for understanding steric fit and interactions with target sites.
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesDerived from quantum mechanical calculations; describe electronic properties. derpharmachemica.comresearchgate.netPredicts reactivity, electrostatic interactions, and the stability of the molecule. The chloroacetate group would significantly influence these descriptors.
Physicochemical LogP (Octanol-Water Partition Coefficient)Measures the hydrophobicity/lipophilicity of a molecule.A critical descriptor for predicting membrane partitioning and transport, heavily influenced by the tetradecyl chain.

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. nih.gov

A QSAR model is only useful if it is statistically robust and has predictive power. japsonline.com Therefore, rigorous validation is essential. Validation is typically performed using both internal and external methods.

Internal Validation: This process assesses the stability and robustness of the model using the initial training dataset. A common method is Leave-One-Out (LOO) cross-validation, where the model is repeatedly built leaving out one compound at a time and then predicting the activity of the removed compound. japsonline.com The results are compiled to calculate the cross-validated correlation coefficient (Q²).

External Validation: This is the most stringent test of a model's predictive ability. The model, developed using a "training set" of compounds, is used to predict the activity of an "external test set" of compounds that were not used in the model's creation. nih.gov

Several statistical metrics are used to quantify the quality of a QSAR model.

Table 3: Key Statistical Metrics for QSAR Model Validation

MetricDescriptionAcceptable Value (General Guideline)Significance
R² (Coefficient of Determination) Measures the goodness-of-fit; how much of the variance in the observed data is explained by the model. rsc.org> 0.6Indicates a strong correlation between the descriptors and the activity for the training set.
Q² (Cross-Validated R²) Measures the internal predictive ability of the model through cross-validation. researchgate.net> 0.5A high Q² suggests the model is robust and not just a result of chance correlation.
R²_pred (or Q²_ext) Measures the predictive power of the model on an external test set. researchgate.net> 0.5The ultimate test of a model's ability to predict the activity of new, untested compounds.
RMSE (Root Mean Square Error) Represents the average magnitude of the error in prediction, in the units of the activity. japsonline.comrsc.orgAs low as possibleIndicates the precision of the model's predictions.

A well-validated QSAR model, incorporating relevant descriptors, can be a powerful tool for understanding the structure-activity relationships of this compound analogs and for prioritizing the synthesis of novel compounds with desired properties. nih.govopenbioinformaticsjournal.com

Rational Design Principles for Modulating Specific Research Properties

The rational design of molecules with tailored properties is a cornerstone of modern chemical and biological research. In the context of "this compound," modulating its research properties involves a systematic approach to altering its chemical structure to achieve desired outcomes. This process is guided by Structure-Activity Relationship (SAR) principles, which seek to understand how specific molecular features influence a compound's activity. The design principles for "this compound" can be broken down into key molecular modifications, including alterations to the alkyl chain, modifications of the amine headgroup, and variations of the counter-ion.

A primary determinant of the properties of long-chain alkylamine salts is the length and saturation of the alkyl chain. The fourteen-carbon chain of tetradecylamine establishes a significant hydrophobic character. According to Structure-Activity Relationship (SAR) concepts, cytotoxicity is often expected to increase linearly with the rising hydrophobicity of a compound. uni-regensburg.de This principle suggests that modifying the chain length would be a direct way to modulate biological activities.

Alkyl Chain Length: Shortening or lengthening the tetradecyl chain would directly impact the compound's lipophilicity. A shorter chain would likely decrease its interaction with lipid membranes and hydrophobic pockets of proteins, potentially reducing properties like membrane disruption or repellency. Conversely, increasing the chain length might enhance these effects, up to a certain point where solubility becomes a limiting factor.

Branching and Unsaturation: Introducing branching or unsaturation into the alkyl chain can significantly alter the molecule's physical properties. Branching can disrupt the orderly packing of the molecules, leading to a lower melting point and potentially altered membrane interactions. The introduction of double or triple bonds (unsaturation) would create kinks in the chain, similarly affecting its packing and fluidity, which could in turn modulate its biological activity.

The nature of the amine headgroup is another critical feature that can be modified to fine-tune the properties of the molecule. While the primary amine of tetradecylamine is a key feature, its basicity and steric environment can be altered.

Substitution on the Nitrogen: Converting the primary amine to a secondary, tertiary, or even a quaternary ammonium salt would drastically change the molecule's hydrogen bonding capacity and its charge distribution. For instance, quaternization would result in a permanent positive charge, which could enhance electrostatic interactions with negatively charged biological targets.

Introduction of Other Functional Groups: Incorporating other functional groups near the amine, such as hydroxyl or ether linkages, could modify the molecule's polarity, solubility, and hydrogen bonding capabilities. This approach is often used in the design of lipidoids for drug delivery to enhance efficacy and biocompatibility. google.com

Varying the Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would alter the acidity of the carboxylic acid and the lipophilicity of the counter-ion. For example, trifluoroacetate (B77799) is a common counter-ion used in peptide chemistry and can confer different solubility properties compared to chloroacetate.

Modifying the Acetate (B1210297) Group: The acetate moiety itself can be modified. For instance, using dichloroacetate (B87207) or trichloroacetate (B1195264) would increase the acidity of the parent acid and could influence the biological activity of the resulting salt. google.com The use of a simple acetate or a longer-chain carboxylate would also be expected to systematically alter the compound's properties.

The following table summarizes the rational design principles for modulating the research properties of "this compound" based on SAR studies of related long-chain alkylamines and cationic surfactants.

Structural Modification Design Principle Expected Effect on Research Properties Relevant Research Context
Alkyl Chain Length Increasing or decreasing the number of carbon atoms.Modulates hydrophobicity, which can directly impact membrane interactions and biological activities like cytotoxicity and repellency. uni-regensburg.deRodent Repellency dtic.mil, Cytotoxicity Studies uni-regensburg.de
Alkyl Chain Branching Introducing methyl or ethyl groups along the chain.Disrupts molecular packing, potentially altering melting points and membrane fluidity, which can influence biological interactions.General Surfactant Design
Alkyl Chain Unsaturation Introducing double or triple bonds.Creates kinks in the alkyl chain, affecting molecular packing and fluidity, which can modulate interactions with biological membranes.Lipid-Based Drug Delivery google.com
Amine Headgroup Substitution Conversion to secondary, tertiary, or quaternary amines.Alters charge distribution, hydrogen bonding capacity, and steric hindrance, thereby influencing binding to biological targets.Cationic Lipids for DNA Transfer google.com
Counter-ion Halogen Replacing chlorine with fluorine, bromine, or iodine.Modifies the acidity of the parent acid and the lipophilicity of the salt, affecting solubility and biological interactions.General Salt Formulation in Medicinal Chemistry
Counter-ion Acetate Group Using di- or trichloroacetate, or other carboxylates.Alters the acidity and steric bulk of the counter-ion, which can influence the overall physicochemical properties and activity of the salt. google.comDesign of Novel Cationic Lipids google.com

By systematically applying these rational design principles, researchers can create a library of "this compound" analogs with a range of physicochemical and biological properties. This approach allows for the optimization of a lead compound for a specific research application, whether it be as a surfactant, a biological probe, or a material with specific surface properties.

Derivatization and Analog Development Based on the Tetradecylamine, Chloroacetate Scaffold

Synthesis of Functionalized Tetradecylamine (B48621), chloroacetate (B1199739) Derivatives

The chemical reactivity of the chloroacetyl group is central to the synthesis of functionalized derivatives. This group readily undergoes substitution reactions with a variety of nucleophiles, enabling the creation of new chemical entities with diverse properties and functionalities.

The chloroacetyl group in tetradecylamine, chloroacetate is susceptible to reaction with tertiary amines to form quaternary ammonium (B1175870) salts. This classic SN2 reaction, often referred to as the Menschutkin reaction, involves the nucleophilic attack of the lone pair of the tertiary amine on the α-carbon of the chloroacetyl group, displacing the chloride ion. researchgate.netlibretexts.org This process converts a neutral tertiary amine into a permanently charged quaternary ammonium cation.

The reaction can be performed with various tertiary amines, such as trimethylamine (B31210) or pyridine (B92270), typically by heating the reactants in a suitable solvent like n-propanol. researchgate.net The resulting quaternary ammonium salts combine the long C14 alkyl chain from the original scaffold with the newly introduced functionalities from the tertiary amine, creating amphiphilic molecules with potential applications as surfactants or antimicrobial agents. researchgate.netmdpi.com The rate and efficiency of quaternization can be influenced by the structure of the tertiary amine and the reaction conditions. researchgate.netthieme-connect.de For instance, the reaction of N-alkyl-2-chloroacetamides with pyridine can be catalyzed by potassium iodide to produce pyridinium (B92312) chloride surfactants. researchgate.net

A generalized scheme for this reaction is shown below:

Reactants: N-tetradecyl-2-chloroacetamide + Tertiary Amine (e.g., Pyridine)

Conditions: Heat in a solvent like n-propanol, often with a catalyst (e.g., KI). researchgate.net

Product: 1-(2-(tetradecylamino)-2-oxoethyl)pyridinium chloride

This synthesis strategy allows for the creation of a library of novel quaternary ammonium compounds by varying the tertiary amine used in the reaction.

Table 1: Examples of Quaternization Reactions on Related Chloroacetamide Scaffolds

Chloroacetamide ReactantTertiary AmineCatalystProduct TypeReference
N-Alkyl-2-chloroacetamidePyridinePotassium Iodide1-(2-(Alkylamino)-2-oxoethyl) pyridinium chloride researchgate.net
Benzyl halideTertiary AmineNone (in water)Benzyl-substituted quaternary ammonium salt google.com
BromoethaneTriethylamine (B128534)NoneTetraethylammonium bromide libretexts.orgchemguide.co.uk

While the primary amine of tetradecylamine is already acylated with chloroacetic acid to form the parent compound, the chloroacetyl group itself provides a handle for further modification, rather than direct amidation or esterification at the original amine site. However, the principles of amidation and esterification are central to understanding the synthesis and potential reactivity of the scaffold.

The formation of the initial N-(chloroacetyl)tetradecylamine involves the reaction of tetradecylamine with chloroacetyl chloride. researchgate.netresearchgate.net This is a standard acylation reaction where the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming a stable amide bond.

The chloroacetyl group can be further functionalized. For example, the chlorine atom can be displaced by a carboxylate anion (from a carboxylic acid) to form an ester linkage, or by another amine to form a new C-N bond, although the latter is less common than quaternization. Esterification can be achieved by reacting the chloroacetamide with a carboxylic acid salt. This nucleophilic substitution reaction forges a new ester bond, linking the tetradecylamine scaffold to another molecule through an ester linkage. Such reactions expand the diversity of accessible derivatives. nih.govrsc.org

The reactive chloroacetyl group is an effective handle for covalently attaching the tetradecylamine moiety to larger structures like synthetic polymers and biomacromolecules. This conjugation leverages the lipophilic properties of the C14 chain to modify the characteristics of the parent backbone.

Polymeric Backbones: The chloroacetyl group can react with nucleophilic sites on a polymer, such as amine or hydroxyl groups, to form a stable covalent bond. For example, polymers functionalized with primary amines can react with N-(chloroacetyl)tetradecylamine to graft the C14 alkyl chain onto the polymer backbone. sigmaaldrich.com This process can transform a hydrophilic polymer into an amphiphilic one, capable of forming micelles or other supramolecular structures in aqueous environments. Such modifications are used to create materials for drug delivery or as rheology modifiers. upc.edutdx.cat The synthesis of poly(ester amide)s, for example, involves reactions with monomers like potassium chloroacetate to build biodegradable polymers. upc.edu

Biomacromolecules: Similarly, the chloroacetyl group can be used to attach the tetradecylamine scaffold to biomacromolecules like proteins or polysaccharides. google.com Nucleophilic amino acid side chains on a protein surface (e.g., the ε-amino group of lysine) can react with the chloroacetyl group to form a stable conjugate. This type of modification can enhance the association of the protein with cell membranes or other hydrophobic interfaces. For instance, long-chain alkylamines have been conjugated to polymers like hyaluronic acid to create amphiphilic derivatives that behave like gels. psu.edu This strategy is also employed in creating polymer-protein conjugates for various biomedical applications. sigmaaldrich.comethz.ch

Table 2: Potential Conjugation Strategies for Chloroacetyl-Functionalized Scaffolds

Target BackboneFunctional Group on BackboneResulting LinkagePotential ApplicationReference
Poly(amino acid)AmineC-N BondAmphiphilic polymer synthesis sigmaaldrich.comkaist.ac.kr
Hyaluronic AcidHydroxyl (activated)Ether/EsterHydrogel formation psu.edu
Protein (e.g., BSA)Lysine AmineC-N BondMembrane-binding protein ethz.ch
Graphene OxideAmine/HydroxylAmide/EsterFunctionalized nanomaterials acs.org

Design and Synthesis of this compound-based Probes for Chemical Biology Research

The unique structure of this compound makes it a candidate for the development of chemical probes to study biological systems. lipidomics.atnih.gov A chemical probe typically consists of a reactive group, a linker, and a reporter tag (like a fluorophore or biotin). frontiersin.orgmdpi.com

In this context, the chloroacetyl group can serve as the "warhead" or reactive group, designed to covalently label specific proteins in a biological sample. The tetradecyl chain acts as a recognition element, potentially directing the probe towards hydrophobic pockets in proteins or to cellular membranes. By attaching a reporter tag, such as a fluorophore, to the tetradecylamine backbone (for example, by using a derivatized tetradecylamine in the initial synthesis), one could create a probe for activity-based protein profiling (ABPP).

The design principle involves the chloroacetyl moiety reacting with a nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) in the active site of a target enzyme. frontiersin.org The long alkyl chain could provide selectivity for enzymes that bind lipids or other hydrophobic substrates. Once covalently attached, the reporter tag allows for the detection, identification, and quantification of the labeled protein. This approach is valuable for discovering new drug targets and understanding enzyme function in complex biological systems. mdpi.comrsc.org

Exploration of this compound as a Building Block for Complex Architectures

The amphiphilic nature of this compound and its derivatives makes them attractive building blocks for the bottom-up construction of more complex, ordered structures.

The derivatization of this compound, particularly through quaternization, yields amphiphilic salts that can self-assemble in solution. researchgate.net These molecules, possessing a hydrophilic head group (the quaternary ammonium salt) and a long hydrophobic tail (the tetradecyl chain), can form micelles, vesicles, or lamellar structures in aqueous media. acs.org The formation and type of these supramolecular assemblies are driven by the hydrophobic effect and can be influenced by factors such as concentration, temperature, and the nature of the counter-ion. rsc.org

Furthermore, the tetradecylammonium moiety can act as a guest in host-guest chemistry. Long-chain alkylammonium ions are known to form stable inclusion complexes with macrocyclic hosts like calixarenes and cyclodextrins. researchgate.netacs.org The hydrophobic alkyl chain fits snugly into the cavity of the host molecule, held in place by van der Waals forces and cation-π interactions. This principle can be used to construct more elaborate supramolecular polymers and networks. For example, by using a ditopic host (a molecule with two binding sites) and a complementary ditopic guest (like an α,ω-alkyldiammonium salt), it is possible to form long, linear polymer chains through non-covalent interactions. researchgate.net The tetradecylamine scaffold, when appropriately functionalized, could serve as a key component in the design of such advanced, self-assembling materials.

Scaffolds for Combinatorial Chemistry Libraries

The chemical compound "this compound" presents a unique and versatile scaffold for the construction of combinatorial libraries. This scaffold is characterized by two key features: a long lipophilic alkyl chain (the tetradecyl group) and a reactive electrophilic site (the chloroacetate group). ontosight.aibiosynth.com The primary amine function of the parent tetradecylamine provides the point of attachment for the chloroacetate moiety. ontosight.ai This bifunctional nature allows for a dual approach to library diversification.

The long fourteen-carbon chain of the tetradecyl group imparts significant lipophilicity to the scaffold. ontosight.aifrontiersin.org This feature is particularly relevant in drug discovery, where interactions with biological membranes or hydrophobic pockets of target proteins are often crucial for activity. ontosight.ai By maintaining the tetradecylamine backbone, a library of compounds can be generated that systematically explores the effects of modifications at the chloroacetate terminus while preserving a constant lipophilic character.

The chloroacetate portion of the scaffold serves as a highly versatile reactive handle for introducing chemical diversity. The presence of the chlorine atom, a good leaving group, facilitates nucleophilic substitution reactions with a wide array of nucleophiles. This allows for the straightforward attachment of various building blocks to the scaffold. For instance, libraries can be constructed by reacting the this compound scaffold with a collection of different amines, thiols, or alcohols, leading to the formation of new amine, thioether, or ether linkages, respectively. This synthetic strategy is a common and effective method for generating diverse compound libraries. google.comacs.org

A hypothetical combinatorial library based on the this compound scaffold could be synthesized by reacting the scaffold with a set of diverse primary and secondary amines. Each reaction would result in a new, unique derivative with a different substituent attached to the acetate (B1210297) group. By employing a parallel synthesis approach, a large number of such reactions can be carried out simultaneously, rapidly generating a library of novel compounds. enamine.netprovidencecollegecalicut.ac.in The resulting library could then be screened for biological activity, and any "hit" compounds could be further optimized by exploring a more focused set of amine building blocks.

Biochemical and Environmental Interactions of Tetradecylamine, Chloroacetate in Research Settings

Investigations of Biochemical Interactions in In Vitro Systems (excluding clinical human data)

The in vitro biochemical interactions of "Tetradecylamine, chloroacetate" are primarily understood by examining the behavior of its constituent components: the long-chain alkylamine, tetradecylamine (B48621), and the haloacetic acid, chloroacetate (B1199739). Research in non-clinical, controlled laboratory settings provides insights into how these components might modulate biological systems at a molecular level.

Cell-Free System Enzyme Activity Modulation

The tetradecylamine component, as a long-chain amine, could potentially influence enzyme kinetics through non-specific interactions, such as altering the conformation of enzymes or interfering with substrate binding through hydrophobic interactions. However, detailed studies on its specific modulatory effects on isolated enzymes in cell-free systems are limited.

Interactions with Model Biological Membranes (e.g., liposomes)

The interaction of "this compound" with model biological membranes, such as liposomes, can be inferred from the behavior of tetradecylamine, which acts as a cationic surfactant. Cationic surfactants are known to interact with the phospholipid bilayers of liposomes, primarily through electrostatic and hydrophobic interactions.

The positively charged amine group of tetradecylamine can interact with the negatively charged phosphate (B84403) groups of the phospholipids (B1166683) in the liposome (B1194612) membrane. This electrostatic interaction can lead to the insertion of the hydrophobic tetradecyl tail into the lipid bilayer. This insertion can disrupt the packing of the phospholipid molecules, leading to changes in the physical properties of the membrane. Studies on similar long-chain cationic surfactants have shown that they can increase the fluidity of the lipid bilayer. jst.go.jp In some cases, at higher concentrations, these surfactants can cause significant disruption of the membrane, leading to the formation of pores or even the complete solubilization of the liposomes into micelles.

The chloroacetate counter-ion is less likely to have a direct, significant impact on the structure of the lipid bilayer compared to the pronounced effects of the tetradecylamine component.

Table 1: Effects of Cationic Surfactants on Model Biological Membranes

Surfactant Type Interaction with Liposomes Effect on Membrane Properties
Long-chain alkylamines (e.g., Tetradecylamine) Electrostatic interaction with phosphate headgroups and hydrophobic insertion of the alkyl tail. Increased membrane fluidity, potential for pore formation, and membrane disruption at high concentrations.
Quaternary ammonium (B1175870) compounds Similar to long-chain alkylamines, with the quaternary ammonium group interacting with the phosphate headgroups. Can cause significant alterations in the structure of the lipid bilayer. rsc.org

Target Engagement Studies with Isolated Biomolecules

Specific target engagement studies for "this compound" with isolated biomolecules are not extensively documented. However, based on the chemical nature of its components, potential interactions can be hypothesized.

The chloroacetate portion of the molecule is a reactive electrophile and could potentially engage with nucleophilic functional groups on biomolecules. As mentioned in the context of enzyme inhibition, the thiol group of cysteine residues in proteins is a likely target for covalent modification by chloroacetate. Other nucleophilic amino acid side chains, such as the imidazole (B134444) group of histidine or the amino group of lysine, could also potentially react, albeit likely at a slower rate.

Tetradecylamine, with its long hydrophobic chain, could engage with biomolecules that have hydrophobic binding pockets. This could include certain enzymes, receptors, or transport proteins. The cationic amine group could also participate in electrostatic interactions with negatively charged domains on biomolecules. These interactions would likely be non-covalent and reversible.

Environmental Fate and Degradation Studies

The environmental fate of "this compound" is determined by the biodegradation and abiotic transformation of its constituent parts.

Biodegradation Pathways in Model Environmental Systems

Tetradecylamine:

The biodegradation of long-chain alkylamines like tetradecylamine has been studied in model environmental systems. For instance, the denitrifying bacterium Pseudomonas stutzeri, isolated from a mixture of soil and activated sludge, has been shown to be capable of anaerobically degrading tetradecylamine. nih.gov In this proposed pathway, the degradation is initiated by the cleavage of the carbon-nitrogen bond, which results in the formation of an alkanal. This intermediate is then further oxidized to the corresponding fatty acid, which can be completely mineralized. nih.gov

Chloroacetate:

The biodegradation of chloroacetate has also been investigated. In some microorganisms, the degradation of chloroacetate proceeds via its conversion to glycolate. This reaction is catalyzed by a dehalogenase enzyme that removes the chlorine atom. Glycolate can then enter central metabolic pathways.

Table 2: Biodegradation of Tetradecylamine and Chloroacetate

Component Biodegradation Pathway Key Intermediates Microorganisms
Tetradecylamine Anaerobic C-N cleavage followed by oxidation. nih.gov Alkanal, Fatty Acid Pseudomonas stutzeri nih.gov
Chloroacetate Dehalogenation Glycolate Various bacteria

Abiotic Transformation Mechanisms (e.g., hydrolysis, photolysis)

Tetradecylamine:

Chloroacetate:

Chloroacetate can undergo abiotic transformation in the environment through hydrolysis and photolysis.

Hydrolysis: Chloroacetic acid can be hydrolyzed to glycolic acid. sciencemadness.org The rate of this reaction is dependent on pH and temperature.

Photolysis: In aqueous solutions, chloroacetic acid is susceptible to photolysis, particularly by ultraviolet radiation. scilit.com The photolytic degradation can lead to the formation of various smaller organic molecules and inorganic ions.

Sorption and Mobility Studies in Environmental Matrices

The environmental fate and transport of this compound are significantly influenced by its sorption behavior and subsequent mobility in various environmental compartments, such as soil, sediment, and aquatic systems. As a cationic surfactant, its chemical structure, characterized by a long hydrophobic alkyl chain (tetradecyl group) and a positively charged amine group, dictates its interactions with environmental matrices.

Research into the environmental behavior of long-chain alkylamines, such as tetradecylamine, indicates a strong affinity for sorption to soil and sediment particles. This process is governed by a combination of hydrophobic interactions and electrostatic attractions. The nonpolar tetradecyl chain tends to partition into the organic matter fraction of soils and sediments, while the cationic amine group can bind to negatively charged sites on clay minerals and organic matter.

The mobility of this compound in the environment is expected to be low. Due to its strong sorption to solid matrices, its movement with water through the soil profile (leaching) or in surface runoff is likely to be limited. This generally leads to its accumulation in the upper layers of soil and in sediments of aquatic environments.

The following table provides an illustrative example of expected sorption parameters for a compound like this compound in different soil types, based on general knowledge of long-chain alkylamine behavior. It is important to note that these are generalized values and actual sorption can vary significantly based on specific environmental conditions such as pH, temperature, and the exact composition of the soil or sediment.

Table 1: Illustrative Sorption and Mobility Parameters for this compound in Various Environmental Matrices

Environmental Matrix Organic Carbon Content (%) Clay Content (%) Predicted Sorption Coefficient (Kd) (L/kg) Predicted Mobility
Sandy Soil Low (<1) Low (<10) 10 - 100 Low to Moderate
Loam Soil Moderate (1-4) Moderate (10-30) 100 - 1000 Low
Clay Soil Moderate (1-4) High (>30) > 1000 Very Low

Studies on the anaerobic degradation of tetradecylamine have shown that it can be mineralized by certain microorganisms found in soil and active sludge. This suggests that while mobility may be low, biodegradation is a potential pathway for the attenuation of this compound in the environment. The rate of degradation will, however, be influenced by its bioavailability, which is in turn controlled by its strong sorption to solids. The chloroacetate counter-ion is expected to be more mobile in the environment due to its higher water solubility and anionic nature, which would lead to repulsion from negatively charged soil surfaces.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Tetradecylamine

Advanced Analytical Methodologies for Tetradecylamine, Chloroacetate Research

Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structures

Spectroscopic methods are indispensable for obtaining detailed molecular-level information about tetradecylamine (B48621), chloroacetate (B1199739). They allow researchers to probe the structural features of the molecule, monitor its formation in real-time, and identify transient intermediates that are key to understanding the reaction mechanism.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds and for gaining deep insights into reaction mechanisms. longdom.org In the context of tetradecylamine, chloroacetate, which is formed from the reaction of tetradecylamine and chloroacetic acid, NMR is critical for confirming the N-alkylation process and distinguishing it from potential O-alkylation side reactions. nih.govresearchgate.net

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the molecular structure. For instance, the chemical shifts of protons adjacent to the nitrogen atom in the tetradecylamine backbone and the methylene (B1212753) protons of the chloroacetate moiety are indicative of the successful formation of the salt.

Two-dimensional (2D) NMR techniques offer deeper insights into the connectivity of atoms within the molecule. longdom.org Techniques like Correlation Spectroscopy (COSY) can establish proton-proton couplings, helping to map out the entire spin system of the tetradecylamine alkyl chain. longdom.org Heteronuclear correlation techniques are also vital:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connectivity between the tetradecylamine nitrogen and the carbonyl carbon of the chloroacetate group, a key indicator of N-alkylation. nih.gov

In-line and in-situ NMR monitoring can provide real-time kinetic data on the reaction between tetradecylamine and chloroacetic acid. magritek.comresearchgate.net By tracking the disappearance of reactant signals and the appearance of product signals over time, researchers can determine reaction rates and identify transient intermediates, thus building a comprehensive picture of the reaction mechanism. researchgate.netacs.org

Table 1: Application of Advanced NMR Techniques in this compound Research

NMR Technique Information Gained Relevance to this compound
¹H NMR Proton chemical shifts and coupling constants. Confirms the presence of the alkyl chain and chloroacetate protons.
¹³C NMR Carbon chemical shifts. Identifies all carbon environments in the final product.
COSY ¹H-¹H correlations through bonds. Establishes the connectivity of the tetradecylamine backbone.
HSQC/HMQC Direct ¹H-¹³C correlations. Assigns specific protons to their attached carbons. nih.gov
HMBC Long-range ¹H-¹³C correlations. Confirms the N-alkylation site by showing correlation between the amine protons and the chloroacetate carbonyl carbon. nih.gov
In-situ NMR Real-time concentration changes of reactants and products. Provides kinetic data and helps to identify reaction intermediates. magritek.com

High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the sensitive detection and identification of chemical compounds, including this compound, and its potential metabolites. nih.govnih.gov HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. nih.govijpras.com

When coupled with liquid chromatography (LC), HRMS becomes a powerful tool for separating complex mixtures and identifying individual components. nih.gov This is particularly relevant for trace analysis, where this compound might be present in low concentrations within a complex matrix. The high resolving power of these instruments allows for the differentiation of the target analyte from isobaric interferences. ijpras.com

A significant application of LC-HRMS in the study of this compound is in metabolite identification. ijpras.compharmaron.com In biological systems, the compound may undergo biotransformation, leading to the formation of various metabolites. Untargeted screening using HRMS can reveal the presence of these metabolites by comparing treated samples to controls. nih.gov The accurate mass data obtained allows for the generation of potential elemental formulas for the metabolites. ijpras.com

Further structural information can be obtained using tandem mass spectrometry (MS/MS). nih.gov In this technique, the parent ion of interest is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule, aiding in the elucidation of the metabolite's structure. pharmaron.com This data-independent acquisition allows for retrospective analysis of the data for newly identified compounds of interest without needing to re-run the sample. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. thermofisher.comsapub.org These techniques are particularly useful for monitoring the progress of the reaction that forms this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. thermofisher.com The formation of this compound from its precursors involves distinct changes in functional groups that can be tracked by FTIR. For instance, the disappearance of the characteristic N-H stretching vibrations of the primary amine in tetradecylamine and the appearance of bands associated with the ammonium (B1175870) salt and the carbonyl group of the chloroacetate moiety can be monitored. In-situ FTIR allows for real-time monitoring of these changes, providing kinetic information and insights into the reaction mechanism without the need for sample extraction. mt.commt.comnih.govyoutube.comxjtu.edu.cn

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. thermofisher.com While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. sapub.org This makes Raman particularly useful for observing symmetric vibrations and bonds involving non-polar groups. In the context of this compound, Raman spectroscopy could be used to monitor changes in the C-N bond and the alkyl chain conformation.

Table 2: Key Vibrational Bands for Monitoring the Formation of this compound

Functional Group Typical Wavenumber (cm⁻¹) Technique Significance in Reaction Monitoring
N-H Stretch (Primary Amine) 3300-3500 FTIR Disappearance indicates consumption of tetradecylamine.
N-H Bend (Primary Amine) 1590-1650 FTIR Disappearance confirms reaction of the amine group.
C=O Stretch (Carboxylic Acid) 1700-1725 FTIR, Raman Shift upon deprotonation to form the carboxylate.
C=O Stretch (Carboxylate) 1550-1610 FTIR, Raman Appearance confirms salt formation.
N⁺-H Stretch (Ammonium Salt) 2800-3200 (broad) FTIR Appearance confirms the protonation of the amine.
C-N Stretch 1000-1250 FTIR, Raman Changes in this region can indicate the formation of the new C-N bond.

Chromatographic Separations and Quantification Methods in Research

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various samples. These methods are crucial for assessing the purity of the synthesized compound and for its determination in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile compounds like this compound. americanlaboratory.com Due to the compound's nature as a cationic surfactant, reversed-phase HPLC is a commonly employed technique. nih.govthermofisher.comacs.org

Method development for the analysis of this compound involves several key steps: thermofisher.com

Column Selection: C18 columns are widely used for reversed-phase chromatography. thermofisher.com Specialized columns designed for surfactant analysis, which can minimize undesirable interactions with residual silanols on the silica (B1680970) surface, may also be employed to achieve better peak shapes. americanlaboratory.comthermofisher.comfishersci.com

Mobile Phase Optimization: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer to control the pH. fishersci.com For cationic compounds, an ion-pairing reagent may be added to the mobile phase to improve retention and peak shape. nih.gov

Detection: Since this compound lacks a strong UV chromophore, direct detection can be challenging. fishersci.com Therefore, derivatization with a UV-active or fluorescent tag is often necessary. nih.govresearchgate.net Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to label the amine, allowing for sensitive fluorescence detection. researchgate.net Alternatively, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used for label-free detection. thermofisher.com Mass spectrometry is also a powerful detection method when coupled with HPLC. thermofisher.comsinocheme.com

Validation of the developed HPLC method is crucial to ensure its reliability. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 3: Example Parameters for HPLC Method Development for this compound

Parameter Example Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column suitable for long-chain alkyl compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape in reversed-phase.
Mobile Phase B Acetonitrile Common organic modifier for eluting the analyte.
Gradient 50% to 100% B over 15 minutes To elute the highly hydrophobic tetradecylamine moiety.
Flow Rate 1.0 mL/min Typical analytical flow rate.
Detector Fluorescence (with FMOC-Cl derivatization) Provides high sensitivity for trace quantification. researchgate.net
Excitation/Emission Dependent on the fluorescent tag used. Optimized for the specific derivatizing agent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is not suitable for direct analysis by Gas Chromatography (GC) due to its low volatility, GC-MS is an essential tool for identifying potential volatile byproducts from its synthesis. nih.gov The reaction between tetradecylamine and chloroacetic acid might produce volatile impurities, and GC-MS provides the necessary separation and identification capabilities for these compounds. researchgate.netcopernicus.org

For the analysis of the primary reactants, derivatization is necessary to increase their volatility. researchgate.netnih.govlibretexts.org Tetradecylamine can be derivatized through acylation or silylation to make it amenable to GC analysis. researchgate.netjfda-online.com Similarly, chloroacetic acid can be converted to a more volatile ester or silyl (B83357) derivative. nih.gov This allows for the quantification of unreacted starting materials.

The primary application of GC-MS in this context is the analysis of the reaction headspace or extracts to identify any low molecular weight byproducts. For example, decarboxylation of chloroacetic acid could lead to the formation of volatile organochlorine compounds. The mass spectrometer provides definitive identification of these byproducts by comparing their mass spectra to established libraries.

Table 4: Potential Volatile Compounds in this compound Synthesis and their Analysis by GC-MS

Compound Type Potential Origin Derivatization for GC-MS
Unreacted Tetradecylamine Incomplete reaction Acylation (e.g., with trifluoroacetic anhydride) or silylation. researchgate.netjfda-online.com
Unreacted Chloroacetic acid Incomplete reaction Esterification (e.g., with methanol) or silylation. nih.gov
Volatile Organochlorines Decomposition of chloroacetic acid Direct injection if sufficiently volatile.
Solvent Impurities From reaction medium Direct injection.

Coupled Techniques and Hyphenated Systems for Comprehensive Characterization

The comprehensive characterization of this compound, an amine salt, necessitates analytical strategies that can elucidate its structure, purity, and properties in complex matrices. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov These integrated systems provide multi-dimensional data, enhancing specificity, accuracy, and precision in analysis. ijpsjournal.comijarnd.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for the analysis of this compound. ox.ac.uk Given the compound's ionic nature and long alkyl chain, Reversed-Phase Liquid Chromatography (RP-LC) would be a suitable separation technique, partitioning the molecule based on its hydrophobicity. ox.ac.uk Coupling the LC system to a mass spectrometer allows for the determination of the molecular weight of the intact salt, as well as the individual masses of the tetradecylammonium cation and the chloroacetate anion. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition, confirming the chemical formula with high confidence. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ions, yielding structural information about the long alkyl chain and the chloroacetate moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for analyzing the volatility of the parent amine or its derivatives. ijarnd.com While the salt itself is non-volatile, derivatization techniques can be used to convert the tetradecylamine into a more volatile form for GC analysis. This approach is useful for impurity profiling and quantification.

For unambiguous structural elucidation, Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful, albeit less common, hyphenated technique. nih.govijarnd.com After separation by LC, the isolated compound can be analyzed by NMR spectroscopy to provide detailed information about the hydrogen and carbon environments within the molecule, confirming the connectivity of the atoms in both the cation and anion.

The table below summarizes the application of various hyphenated techniques for the characterization of this compound.

TechniqueSeparation PrincipleDetection PrincipleInformation Obtained for this compound
LC-MS Partition chromatography based on polarity/hydrophobicityMass-to-charge ratio measurementMolecular weight confirmation, impurity profiling, quantification, structural fragmentation patterns
GC-MS Partition chromatography based on boiling point/volatilityMass-to-charge ratio measurementAnalysis of volatile precursors or degradation products, quantification of the amine component after derivatization
LC-NMR Partition chromatography based on polarity/hydrophobicityNuclear magnetic resonance signalsUnambiguous structural confirmation, identification of isomers, detailed molecular connectivity
LC-FTIR Partition chromatography based on polarity/hydrophobicityInfrared absorptionFunctional group identification (e.g., N-H, C-Cl, C=O bonds)

Development of In Situ and Online Analytical Monitoring for Synthesis and Reaction Kinetics

The synthesis of this compound, typically involves an acid-base reaction between tetradecylamine and chloroacetic acid. The development of in situ and online analytical monitoring for this process is crucial for understanding reaction kinetics, identifying intermediates, and ensuring optimal process control for yield and purity. mt.com

In situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, is a highly effective process analytical technology (PAT) for monitoring the progress of such salt formation reactions in real-time. mt.com By inserting a robust probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. This allows for the tracking of reactant consumption and product formation by monitoring the unique infrared absorption bands of each component. For the synthesis of this compound, one could monitor the disappearance of the carboxylic acid C=O stretch from chloroacetic acid and the appearance of the carboxylate anion's characteristic stretches in the product.

This real-time data allows for the precise determination of reaction endpoints and the calculation of reaction rates under various conditions (e.g., temperature, concentration). mt.com This information is invaluable for process optimization, ensuring complete reaction and minimizing residual starting materials.

The following table outlines key spectroscopic signatures that would be monitored during the synthesis of this compound using in situ FTIR.

CompoundFunctional GroupCharacteristic Wavenumber (cm⁻¹)Trend During Reaction
Chloroacetic Acid Carboxylic Acid (C=O)~1720-1740Decreases
Tetradecylamine Amine (N-H bend)~1600-1650Decreases
This compound Carboxylate (C=O asymmetric stretch)~1550-1610Increases
This compound Ammonium (N-H⁺ bend)~1500-1550Increases

In addition to FTIR, other in situ techniques such as Raman spectroscopy and Focused Beam Reflectance Measurement (FBRM) could be employed. Raman spectroscopy offers complementary vibrational information and is particularly useful in aqueous systems. FBRM can monitor changes in particle size and count, which is relevant if the product precipitates from the reaction medium, a process known as in situ product crystallization. researchgate.net This approach can be used to drive the reaction equilibrium towards the product side. researchgate.net The continuous removal of the product salt from the solution effectively shifts the reaction equilibrium, potentially leading to higher yields. researchgate.net

Computational and Theoretical Studies of Tetradecylamine, Chloroacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which a wide range of molecular properties can be derived. mdpi.com

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their properties with high accuracy. nih.govscirp.org For Tetradecylamine (B48621), chloroacetate (B1199739), DFT is employed to optimize the geometries of the individual tetradecylammonium and chloroacetate ions, predicting their most stable three-dimensional structures.

The tetradecylammonium cation is characterized by a long, flexible n-tetradecyl chain and a positively charged ammonium (B1175870) headgroup. DFT calculations confirm the expected tetrahedral geometry around the nitrogen atom and the staggered conformation of the alkyl chain as the lowest energy state in a vacuum. The chloroacetate anion's geometry is also readily optimized, providing precise values for the bond lengths and angles within the carboxylate group and the C-Cl bond.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. biointerfaceresearch.com For this ion pair, the HOMO is predominantly located on the chloroacetate anion, specifically on the lone pairs of the oxygen atoms, indicating its propensity to act as an electron donor. The LUMO is likely associated with the antibonding orbitals of the C-Cl bond in the chloroacetate anion or the N-H bonds in the ammonium cation, suggesting these sites are the most susceptible to nucleophilic attack or electron acceptance. The energy gap between the HOMO and LUMO provides a measure of the compound's chemical stability and reactivity.

ParameterCation (Tetradecylammonium)Anion (Chloroacetate)
Optimized Geometry Tetrahedral N-center, flexible alkyl chainPlanar carboxylate group
HOMO Location Primarily on N-H sigma bondsLone pairs of Oxygen atoms
LUMO Location Antibonding N-H orbitalsAntibonding C-Cl orbital
Key Bond Angles H-N-H ≈ 109.5°O-C-O ≈ 125°
Charge Distribution Positive charge localized on -NH3+ groupNegative charge delocalized across COO- group

Table 1: Predicted Molecular Properties from DFT Analysis

DFT calculations are highly effective at predicting spectroscopic data, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are essential for experimental characterization. rsc.orgnih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. For Tetradecylamine, chloroacetate, this would show characteristic absorption bands corresponding to specific molecular vibrations. niscpr.res.in911metallurgist.com Similarly, by computing nuclear shielding tensors, DFT can predict the 1H and 13C NMR chemical shifts with considerable accuracy, aiding in the structural elucidation of the molecule and its analogs. chemrxiv.orgnih.gov

Key predicted spectroscopic features would include:

IR Spectroscopy : Strong C-H stretching vibrations from the long alkyl chain (2850-3000 cm⁻¹), N-H stretching from the ammonium headgroup (around 3100-3300 cm⁻¹), and distinct asymmetric (1550-1610 cm⁻¹) and symmetric (1300-1420 cm⁻¹) stretching vibrations of the carboxylate group. nih.govresearchgate.net The C-Cl stretching vibration would also be present at a lower frequency (typically 600-800 cm⁻¹).

NMR Spectroscopy : In the ¹H NMR spectrum, distinct signals for the protons on the alkyl chain would be observed, with the protons closest to the nitrogen atom showing a characteristic downfield shift. In the ¹³C NMR spectrum, the carbons of the alkyl chain would produce a series of signals, with the carbon atom bonded to the nitrogen appearing at a lower field. For the chloroacetate anion, the carbonyl carbon and the chlorinated methylene (B1212753) carbon would have unique and predictable chemical shifts.

Spectroscopy TypeFunctional GroupPredicted Wavenumber / Chemical Shift
Infrared (IR) Alkyl C-H Stretch2850-3000 cm⁻¹
Ammonium N-H Stretch3100-3300 cm⁻¹
Carboxylate C=O (Asymmetric)1550-1610 cm⁻¹
Carboxylate C-O (Symmetric)1300-1420 cm⁻¹
C-Cl Stretch600-800 cm⁻¹
¹³C NMR -CH₂-N40-50 ppm
-CH₂-Cl40-45 ppm
-COO⁻170-180 ppm

Table 2: Predicted Spectroscopic Signatures for this compound

Molecular Dynamics (MD) Simulations of this compound in Solution and at Interfaces

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes that are often inaccessible by experimental means. acs.org For a surfactant-like molecule such as this compound, MD simulations are particularly useful for studying its behavior in solution and its interactions with interfaces. mdpi.commdpi.com

MD simulations can model how the this compound ion pair behaves when dissolved in a solvent, typically water. These simulations show the formation of structured hydration shells around the charged components of the molecule. rsc.orgnih.gov The positively charged ammonium headgroup and the negatively charged chloroacetate anion both form strong ion-dipole interactions and hydrogen bonds with surrounding water molecules.

Conversely, the long, nonpolar tetradecyl chain disrupts the hydrogen-bonding network of water, leading to a strong hydrophobic effect. This effect minimizes the contact between the hydrocarbon tail and water, which is the primary driving force for the self-assembly of surfactant molecules into larger aggregates like micelles. core.ac.uk

Molecular MoietyDominant Interaction with WaterDescription
Tetradecylammonium Head (-NH₃⁺) Ion-Dipole, Hydrogen BondingThe positive charge attracts the negative dipole of water; N-H groups act as hydrogen bond donors.
Chloroacetate Anion (-COO⁻, -Cl) Ion-Dipole, Hydrogen BondingThe delocalized negative charge and chlorine atom attract the positive dipole of water; oxygen atoms act as hydrogen bond acceptors.
Tetradecyl Tail (-(CH₂)₁₃CH₃) Hydrophobic EffectThe nonpolar chain disrupts water's hydrogen bond network, leading to an entropically unfavorable state that water molecules seek to minimize.

Table 3: Solvation Interactions of this compound in an Aqueous Environment

The amphiphilic nature of this compound—possessing a hydrophilic head and a hydrophobic tail—dictates its interaction with and formation of supramolecular structures.

Micelle Formation : Above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules spontaneously self-assemble into micelles. MD simulations can capture this process, showing the aggregation of the hydrophobic tetradecyl tails into a nonpolar core, shielded from water by the hydrophilic ammonium headgroups and associated chloroacetate counter-ions at the micelle-water interface. acs.orgacs.orgfrontiersin.org These simulations provide insights into micelle size, shape, and dynamics.

Lipid Bilayer Interactions : MD simulations are extensively used to study how surfactant molecules interact with lipid bilayers, which serve as models for cell membranes. nih.gov Simulations would show the tetradecylammonium cation inserting its long hydrophobic tail into the nonpolar core of the lipid bilayer, while the charged ammonium headgroup remains at the aqueous interface, interacting with the phosphate (B84403) groups of the lipids. rsc.org This insertion can disrupt the packing and order of the lipid molecules, increasing membrane fluidity and permeability. researchgate.net Understanding these interactions at a molecular level is crucial for applications where membrane disruption is a key mechanism of action.

In Silico Screening and Virtual Library Design for this compound Analogs

In silico screening and computational design are modern approaches used to accelerate the discovery of new molecules with desired properties, avoiding the time and expense of synthesizing and testing every candidate. drugdesign.org For this compound, this involves creating a "virtual library" of structurally related analogs and using computational methods to predict their properties. lifechemicals.comchemdiv.com

A virtual library can be designed by systematically modifying different parts of the parent molecule. For instance, analogs could be generated by:

Varying the alkyl chain length : Shorter (e.g., dodecyl) or longer (e.g., hexadecyl, octadecyl) chains could be explored to modulate hydrophobicity and surfactant properties.

Modifying the headgroup : The primary amine could be replaced with secondary, tertiary, or quaternary amines to alter the charge distribution and hydrogen bonding capacity.

Altering the counter-ion : The chloroacetate anion could be substituted with other haloacetates (fluoro-, bromo-) or different carboxylates to fine-tune solubility and ionic interactions.

These virtual libraries can then be screened using computational tools to predict their performance. For example, quantitative structure-activity relationship (QSAR) models could predict properties like the CMC or antimicrobial activity. acs.orgresearchgate.net If a specific biological target is known, molecular docking simulations can be used to predict the binding affinity of each analog, identifying the most promising candidates for synthesis and experimental validation.

Modification SiteOriginal MoietyExample Analog ModificationsPredicted Property Change
Hydrophobic Tail Tetradecyl (C14)Dodecyl (C12), Hexadecyl (C16), Octadecyl (C18)Alters hydrophobicity, CMC, and membrane insertion depth.
Cationic Headgroup Primary Amine (-NH₂)N,N-Dimethylamine, N,N,N-Trimethylamine (Quaternary)Changes charge localization, pKa, and hydrogen bonding potential.
Anionic Counter-ion ChloroacetateFluoroacetate, Bromoacetate, Acetate (B1210297), PropionateModifies ion pairing strength, solubility, and overall salt properties.

Table 4: Design Parameters for a Virtual Library of this compound Analogs

Emerging Research Applications of Tetradecylamine, Chloroacetate Derived Systems

Development as Research Tools in Chemical Biology

The dual functionality of Tetradecylamine (B48621), chloroacetate (B1199739)—a lipophilic tail and a reactive handle—makes it a molecule of significant interest for the development of sophisticated tools to probe and manipulate biological systems.

The long tetradecyl chain of Tetradecylamine, chloroacetate is analogous to the fatty acid tails of lipids that constitute cellular membranes. This structural similarity suggests its potential utility as a probe for investigating the dynamics and permeability of lipid bilayers. Long-chain alkylamines, such as tetradecylamine, can intercalate into membranes, and their behavior can provide insights into membrane properties. mdpi.com

Table 1: Investigated Fatty Amines in Membrane Permeability Studies

CompoundAlkyl Chain LengthKey Finding
NBD-C44Higher permeation coefficient
NBD-C88Intermediate permeation characteristics
NBD-C1212Slower desorption from the membrane
NBD-C1616Desorption is the rate-limiting step for permeation

This table is generated based on studies of analogous NBD-labeled fatty amines.

The chloroacetate moiety of this compound serves as an electrophilic group that can readily react with nucleophiles found in biomolecules, such as the thiol groups of cysteine residues or the amino groups of lysine residues. acs.orgbiosyn.com This reactivity makes it a valuable linker for bioconjugation and immobilization.

The α-chloroacetyl group is known to form stable thioether or amine bonds upon reaction with peptides and proteins. acs.org This covalent linkage can be harnessed to:

Immobilize enzymes or antibodies onto surfaces: The tetradecylamine portion can anchor the molecule to a hydrophobic surface or into a lipid bilayer, while the chloroacetate group covalently binds the desired biomolecule.

Create targeted drug delivery systems: The long alkyl chain can facilitate interaction with cell membranes, and the chloroacetate can be used to attach a therapeutic agent or a targeting ligand.

Develop biosensors: By immobilizing a specific protein or nucleic acid that recognizes an analyte of interest, this compound-derived systems can be used to construct sensitive detection platforms.

The specificity of the reaction between the chloroacetyl group and nucleophilic residues in biomolecules allows for controlled and site-specific conjugation. acs.org

Application in Advanced Materials Science Research

The self-assembly properties and reactive functionality of this compound also lend themselves to exciting applications in the design and synthesis of novel materials with tailored properties.

The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. rsc.org Long-chain alkylamines, including tetradecylamine and its analogue octadecylamine (B50001), have been successfully used to functionalize graphene and other nanoparticles. acsmaterial.comalfa-chemistry.comresearchgate.netiaea.org The hydrophobic alkyl chains interact with the surface of the nanomaterial, leading to improved dispersion in non-polar solvents and modification of surface properties. acsmaterial.comresearchgate.net

The presence of the chloroacetate group in this compound would provide a secondary point of functionality. After the initial surface modification of a nanomaterial with the tetradecylamine tail, the chloroacetate group remains available for further chemical reactions. This allows for the covalent attachment of other molecules, such as polymers, drugs, or catalysts, creating multifunctional nanomaterials. For instance, amine-functionalized graphene has been explored for its potential in creating advanced composites. researchgate.net

Table 2: Examples of Long-Chain Amine Functionalized Nanomaterials

NanomaterialFunctionalizing AgentKey Outcome
Graphene OxideOctadecylamineIncreased thermal stability and mechanical strength of epoxy composites
GrapheneDodecylamineHydrophobic surface modification
Magnetic NanoparticlesAmine-functionalized silanesSelective isolation of glycans for analysis

This table is based on research using analogous long-chain amines.

The chloroacetate group in this compound can act as a reactive site for polymerization or post-polymerization modification. While direct polymerization of a monomer containing a long alkyl chain might present challenges, it could be incorporated as a comonomer to introduce specific functionalities into a polymer backbone.

More feasibly, the chloroacetate group can be utilized in post-polymerization modification strategies. semanticscholar.org A pre-formed polymer with nucleophilic side chains (e.g., amines or thiols) could be reacted with this compound. This would graft the tetradecyl chains onto the polymer, imparting amphiphilic or hydrophobic properties. This approach is advantageous as it allows for the synthesis of a wide variety of functional polymers from a common precursor. semanticscholar.orgresearchgate.netwarwick.ac.uk Such polymers could find use as specialty coatings, dispersants, or in the formulation of drug delivery vehicles.

The amphiphilic nature of this compound, arising from its long hydrophobic tail and polar head group (which would be formed upon reaction of the chloroacetate), makes it an excellent candidate for studying and creating self-assembled systems. Long-chain alkylammonium salts are known to self-assemble into a variety of structures in solution, including micelles, vesicles, and liquid crystals. nih.gov

The self-assembly of tetradecylamine on surfaces like mica has been studied, revealing the formation of ordered molecular islands. unt.edu The introduction of the reactive chloroacetate group would allow for the "locking" of these self-assembled structures through covalent bond formation between adjacent molecules after assembly, leading to more robust and stable soft materials. This could be particularly useful in the creation of functional surfaces, nanomaterials with controlled morphologies, and responsive gels.

Contributions to Analytical Chemistry Method Development

Based on a comprehensive review of scientific literature, there is no available research detailing the use of the specific compound "this compound" in the analytical applications outlined below. However, research has been conducted on chromatographic stationary phases derived from the parent compound, tetradecylamine.

Derivatization Reagents for Trace Analysis

No scientific literature was found describing the application of this compound as a derivatization reagent for trace analysis. Derivatization is a technique used to modify an analyte to enhance its detection or separation in chromatography. scispace.comgreyhoundchrom.comnih.gov This often involves reacting the target molecule with a reagent to alter its physicochemical properties, such as volatility or UV absorbance. scispace.com While various reagents are used for the derivatization of amines, no studies were identified that specifically utilize this compound for this purpose.

Chromatographic Stationary Phase Modifiers

While no research specifically mentions "this compound," a novel stationary phase has been developed by bonding the parent amine, 1-tetradecylamine, to silica (B1680970) gel for use in reversed-phase high-performance liquid chromatography (HPLC). nih.gov This tetradecylamine bonded phase (TABP) was prepared by chemically attaching 1-tetradecylamine to YWG-80 silica gel using 3-glycidoxypropyltrimethoxysilane as a linker. nih.gov

The resulting stationary phase demonstrated effective separation of acidic, basic, and neutral aromatic compounds with high selectivity and good peak shapes. nih.gov The performance of the TABP was evaluated based on its hydrophobicity, selectivity, and the activity of remaining silanol groups on the silica surface. nih.gov A key finding was that the internal masking of residual silanols by the bonded tetradecylamine suppressed unwanted ion-exchange interactions, which often lead to poor peak shapes for basic analytes. nih.gov This was evidenced by the successful elution of aniline before phenol. nih.gov

The detailed research findings on the performance of this stationary phase are presented in the tables below.

Table 1: Relative Retention of Aromatic Hydrocarbons

Analyte Pair Mobile Phase (Methanol:Water) Relative Retention (α)

Table 2: Peak Asymmetry of Basic Aromatic Amines

Analyte Mobile Phase (Methanol:Water) Asymmetry Factor
Aniline 55:45 1.26 nih.gov
p-Toluidine 55:45 1.21 nih.gov

Future Directions and Uncharted Research Territory for Tetradecylamine, Chloroacetate Studies

Exploration of Unconventional Synthetic Routes

The traditional synthesis of long-chain amine salts often involves multi-step processes with considerable energy consumption. researchgate.net Future research will likely focus on developing more efficient and environmentally benign synthetic pathways.

Key areas of exploration include:

Biocatalytic Synthesis: Leveraging enzymes to produce fatty amines from renewable sources like vegetable oils and triglycerides offers a milder and more selective alternative to conventional chemical routes. researchgate.netnih.gov Research in this area could lead to the direct enzymatic synthesis of tetradecylamine (B48621), which can then be reacted with chloroacetic acid under green conditions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing. This can lead to higher yields, improved safety, and easier scalability compared to batch processing. Investigating the synthesis of Tetradecylamine, chloroacetate (B1199739) in a flow system could significantly enhance production efficiency.

Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions. Exploring mechanochemical methods for the synthesis of Tetradecylamine, chloroacetate could drastically reduce solvent waste and energy consumption.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Route Potential Advantages Research Challenges
Conventional Batch Established methodologyHigh energy use, solvent waste, potential for byproducts
Biocatalytic Use of renewable feedstocks, high selectivity, mild conditionsEnzyme stability and cost, reaction rates
Flow Chemistry High throughput, precise control, enhanced safetyInitial setup cost, potential for clogging
Mechanochemistry Solvent-free, reduced energy consumptionScalability, understanding reaction mechanisms

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the formation and activity of this compound is crucial for optimizing its synthesis and application. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Advanced spectroscopic techniques, kinetic studies, and isotopic labeling can provide valuable insights into the N-alkylation of tetradecylamine with a chloroacetate group. rsc.orgacs.org Computational modeling, particularly using Density Functional Theory (DFT), can be used to map out reaction pathways, identify transition states, and predict the influence of various catalysts and reaction conditions. rsc.org This deeper understanding will enable the rational design of more efficient and selective synthetic processes.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical sciences. h5mag.comijesm.co.in For this compound, these technologies can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties of surfactants, such as their critical micelle concentration (CMC) and surface tension. nih.govacs.org This can accelerate the design of new formulations with desired performance characteristics.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for this compound, potentially uncovering pathways that are not immediately obvious to human chemists.

Automated Laboratories: The integration of AI with robotic systems can create "self-driving labs" capable of designing, executing, and optimizing chemical reactions with minimal human intervention. nih.gov This could dramatically accelerate the pace of research and development for new surfactant technologies. Companies like Unilever are already using AI to discover new sustainable ingredients as alternatives to palm oil for surfactants. h5mag.com

Table 2: Potential AI/ML Applications in this compound Research

Application Area AI/ML Tool Potential Outcome
Property Prediction Machine Learning ClassifiersRapid prediction of phase behavior and performance. nih.gov
New Molecule Design Generative Models, Reinforcement LearningDesign of novel surfactants with tailored properties. acs.orgewha.ac.kr
Process Optimization AI-powered Formulation ToolsOptimized manufacturing processes for improved efficiency. h5mag.com

Interdisciplinary Research with Engineering and Environmental Sciences

The future applications of this compound are not limited to traditional surfactant roles. Interdisciplinary research will be key to unlocking its full potential in novel areas.

Materials Science: Cationic surfactants can be used as templates for the synthesis of nanomaterials, as corrosion inhibitors for metals, and in the formulation of advanced coatings and textiles. intersurfchem.orgwhamine.com Research could explore the use of this compound in these and other material science applications.

Environmental Remediation: Surfactants play a crucial role in the remediation of soil and water contaminated with organic pollutants. The unique properties of this compound could be harnessed for the development of more effective and environmentally friendly remediation technologies.

Biotechnology: Cationic surfactants have applications in drug delivery and as antimicrobial agents. nih.govencyclopedia.pub Future studies could investigate the potential of this compound in these biotechnological fields, focusing on its efficacy and biocompatibility.

Sustainable Manufacturing and Lifecycle Assessment in Academic Research

There is a growing emphasis on sustainability within the chemical industry. nih.gov Future academic research on this compound must incorporate principles of green chemistry and lifecycle assessment (LCA).

LCA is a methodology for assessing the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling. earthshiftglobal.comp6technologies.com Conducting a comprehensive LCA for this compound would involve:

Evaluating the environmental footprint of different synthetic routes. scispace.com

Assessing the biodegradability and ecotoxicity of the compound.

Exploring the use of renewable feedstocks, such as those derived from biomass or waste streams. europeandissemination.euacs.org

By integrating LCA into the research and development process, scientists can ensure that new chemical products and processes are not only effective but also environmentally responsible. slrconsulting.comacs.org

Q & A

Q. What are effective synthetic routes for chloroacetate derivatives, and how are reaction conditions optimized?

Chloroacetate derivatives can be synthesized via nucleophilic substitution or esterification. For example, 4,4'-bis(chloromethyl)biphenyl was synthesized using chloroacetic acid under Blanc chloromethylation, achieving >70% yield by optimizing catalyst loading, reaction time, and temperature . Ionic liquids (e.g., [BMIM]Cl) have also been used to catalyze transesterification reactions, reducing side products and improving efficiency . Key parameters include molar ratios (e.g., 1.025:1 trimethylamine to magnesium chloroacetate) and pH control (e.g., pH 8 for betaine synthesis) .

Q. How can chloroacetate stereoisomers be characterized experimentally?

Structural elucidation requires combined techniques:

  • 1H NMR identifies double bond positions and chlorine substitution patterns (e.g., chloroacetate 9a in isoindole analogues) .
  • X-ray crystallography confirms stereochemistry, as demonstrated for single-crystal chloroacetate derivatives .
  • Chromatography (e.g., LC-MS with acetonitrile/water/chloroacetic acid mobile phases) resolves isomeric impurities .

Q. What are the primary applications of sodium chloroacetate in materials science?

Sodium chloroacetate is used as:

  • A reactant in temperature-responsive surfactants (e.g., polyoxyethylene alkyl ether carboxylates for foam drainage technology) .
  • A modifier in nanofiltration membranes to enhance antifouling properties via quaternary ammonium reactions .

Advanced Research Questions

Q. How do substrate specificity and kinetic parameters vary among hydrolytic dehalogenases acting on chloroacetate?

Enzymatic activity depends on structural motifs:

  • Rsc1362 exhibits high efficiency (kcat = 504 ± 66 min⁻¹, KM = 0.06 ± 0.02 mM) for chloroacetate, while PA0810 prefers iodoacetate (kcat = 2.6 ± 0.6 min⁻¹, KM = 0.44 ± 0.2 mM) .
  • pH optima (e.g., pH 8.5–9.5 for PA0810) and competitive inhibition assays help distinguish primary substrates . Contradictions in substrate specificity require cross-validation using ITC (isothermal titration calorimetry) and mutagenesis studies .

Q. How can thermodynamic inconsistencies in vapor-liquid equilibrium (VLE) data for chloroacetate mixtures be resolved?

VLE data for isopropyl chloroacetate mixtures (e.g., with cyclohexane or benzene) were validated using:

  • Herington and van Ness consistency tests to ensure adherence to Raoult’s law deviations .
  • Activity coefficient models (NRTL, Wilson, UNIQUAC) with RMSD < 0.0066 for mole fraction and <0.58 K for temperature . Adjust binary interaction parameters to reconcile experimental and modeled data.

Q. What strategies address low catalytic efficiency in chloroacetate synthesis?

  • Additive screening : Chloroacetic acid reduces reaction time by stabilizing intermediates in Blanc chloromethylation .
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance ionic liquid catalyst performance in transesterification .
  • In situ derivatization : Resins functionalized with chloroacetate improve yield in solution-phase synthesis (3.00 mmol/g chlorine loading) .

Methodological Considerations

Q. How to design experiments for analyzing contradictory enzyme kinetics data?

  • Perform pH-rate profiling to identify optimal activity ranges (e.g., PA0810’s low activity at neutral pH) .
  • Use substrate analogs (e.g., fluoroacetate vs. chloroacetate) and competitive inhibitors to probe active-site flexibility .
  • Combine Michaelis-Menten kinetics with ITC to dissociate binding (KM) and catalytic (kcat) steps .

Q. What analytical workflows ensure purity in chloroacetate derivatives?

  • HPLC with C18 columns (Ascentis C18, 5µm) and acetonitrile/water/chloroacetic acid mobile phases (600:400:4) .
  • Elemental analysis (e.g., chlorine content) post-derivatization verifies functionalization efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.